3-Amino-3-(4-ethylphenyl)propanoic acid
CAS No.: 117391-52-3
Cat. No.: VC21083200
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117391-52-3 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 3-amino-3-(4-ethylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |
| Standard InChI Key | CZOSHSPOVINZEF-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(CC(=O)O)N |
| Canonical SMILES | CCC1=CC=C(C=C1)C(CC(=O)O)N |
Introduction
Basic Properties and Identification
3-Amino-3-(4-ethylphenyl)propanoic acid is an organic compound with significant importance in chemical research and pharmaceutical development. It is characterized by specific identifiers and physical properties that distinguish it from similar compounds.
Chemical Identifiers
The compound has well-established identifiers that facilitate its cataloging and reference in scientific literature and databases:
| Parameter | Value |
|---|---|
| CAS Number | 117391-52-3 |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| MDL Number | MFCD01990387 |
| Boiling Point | 340°C at 760 mmHg |
| Purity (Commercial) | Not less than 98% |
Chemical Structure and Properties
The molecular structure of 3-amino-3-(4-ethylphenyl)propanoic acid features specific functional groups that contribute to its chemical reactivity and potential applications.
Structural Features
The compound has a propanoic acid backbone with an amino group at the 3-position and a 4-ethylphenyl substituent also at the 3-position. This arrangement creates a chiral center at the carbon atom bearing both the amino group and the phenyl ring .
The structure can be represented by the SMILES notation: CCC1=CC=C(C=C1)C(CC(=O)O)N
This notation encodes the connectivity of atoms in the molecule, highlighting the 4-ethylphenyl group attached to a carbon that also bears an amino group, followed by a two-carbon chain terminating in a carboxylic acid group.
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that influence its handling, storage, and reactivity:
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Solubility: Limited solubility in water; better solubility in polar organic solvents
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Stability: Stable under normal storage conditions; recommended storage in a dry, sealed place
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Chirality: Exists as enantiomers due to the stereogenic center at the 3-position
The amino group and carboxylic acid functionality give the compound amphoteric properties, allowing it to react with both acids and bases through its basic amine and acidic carboxyl groups.
Synthesis Methods
Several synthetic approaches have been developed for preparing 3-amino-3-(4-ethylphenyl)propanoic acid, ranging from traditional organic synthesis to enzyme-catalyzed methods.
Enzymatic Synthesis
An interesting enzymatic approach involves phenylalanine amino mutase (PAM)-catalyzed addition of ammonia to cinnamic acid derivatives:
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PAM can catalyze the addition of ammonia to various cinnamic acid derivatives
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The enzyme shows varying catalytic efficiency depending on the electronic and steric properties of substituents
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Para-substituted cinnamic acids (such as 4-ethylcinnamic acid derivatives) can be converted to their β-amino acid counterparts
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Electron-donating substituents (such as ethyl groups) favor conversion to β-amino acids
This enzymatic approach offers potential advantages for stereoselective synthesis, though catalytic activity remains relatively low (kcat of 0.0001-0.0076 s−1) .
Stereochemistry and Isomeric Forms
The presence of a stereogenic center in 3-amino-3-(4-ethylphenyl)propanoic acid results in distinct stereoisomers with potentially different biological activities.
Enantiomeric Forms
The compound exists in two enantiomeric forms:
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(R)-3-amino-3-(4-ethylphenyl)propanoic acid
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(S)-3-amino-3-(4-ethylphenyl)propanoic acid
Each enantiomer has distinct properties regarding:
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Optical rotation
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Interactions with biological systems
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Applications in asymmetric synthesis
Stereochemical Synthesis
The stereoselective synthesis of specific enantiomers is of particular interest in research:
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The racemic form (DL-3-amino-3-(4-ethylphenyl)propanoic acid) is often produced through non-stereoselective methods
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Specific enantiomers can be obtained through:
Applications and Biological Activity
The compound has various applications in research and potential pharmaceutical development.
Comparison with Similar Compounds
Understanding the relationships between 3-amino-3-(4-ethylphenyl)propanoic acid and structurally related compounds provides valuable context for its properties and applications.
Structural Analogs
Several compounds share structural similarities with 3-amino-3-(4-ethylphenyl)propanoic acid:
| Compound | CAS Number | Molecular Formula | Key Difference |
|---|---|---|---|
| (S)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride | 2682097-13-6 | C11H16ClNO2 | Hydrochloride salt of S-enantiomer |
| (R)-3-amino-3-(4-ethylphenyl)propanoic acid | 1196690-95-5 | C11H15NO2 | R-configuration at stereocenter |
| 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid | 299439-39-7 | C11H14BrNO2 | Bromo substitution at 3-position |
| 3-Amino-3-(4-propoxyphenyl)propanoic acid | 38499-24-0 | C12H17NO3 | Propoxy instead of ethyl substitution |
| (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid | 1228553-53-4 | C16H23NO4 | Boc-protected amino group |
These structural variations can significantly affect physicochemical properties, biological activities, and applications .
Structure-Activity Relationships
Research suggests that structural modifications to the basic scaffold influence various properties:
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Para-substitution on the phenyl ring affects binding affinity and biological activity
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The nature of the substituent (electron-donating vs. electron-withdrawing) influences reactivity
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Stereochemistry at the 3-position is crucial for specific biological interactions
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Protection of the amino group (as in Boc-derivatives) modifies solubility and reactivity profiles
These structure-activity relationships provide valuable insights for designing derivatives with tailored properties for specific applications.
Current Research and Future Directions
Ongoing research continues to explore the properties and potential applications of 3-amino-3-(4-ethylphenyl)propanoic acid and related compounds.
Recent Research Findings
Research has revealed interesting aspects of the compound's synthesis and properties:
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Enzymatic catalysis using phenylalanine amino mutase (PAM) shows potential for stereoselective synthesis
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The catalytic efficiency varies with different substitution patterns on the aromatic ring
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Electron-donating groups (such as ethyl) in the para position predominantly lead to β-amino acids
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The compound's stereochemistry can be controlled through specific synthetic approaches
These findings contribute to a deeper understanding of the compound's chemistry and potential applications.
Future Research Directions
Several promising areas for future research include:
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Development of more efficient synthetic routes, particularly for stereoselective preparation
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Exploration of biological activities and potential therapeutic applications
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Investigation of structure-activity relationships through systematic modification
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Applications as building blocks in the synthesis of more complex molecules
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Development of analytical methods for detecting and quantifying these compounds in various matrices
Continuing research in these areas will likely expand our understanding of this compound's properties and applications.
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